

Analytical techniques for characterizing 3'-Nitropropiophenone

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Compound of Interest

Compound Name: 3'-Nitropropiophenone

Cat. No.: B093426

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An in-depth analysis of **3'-Nitropropiophenone**, a versatile intermediate in pharmaceutical and chemical synthesis, necessitates a suite of analytical techniques for comprehensive characterization.^{[1][2]} This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and quality for research, development, and quality control purposes. The methodologies cover spectroscopic and chromatographic techniques, providing a robust framework for its characterization.

Physicochemical Properties

A foundational aspect of characterization is the determination of fundamental physicochemical properties.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₃	[3]
Molecular Weight	179.17 g/mol	[3]
Melting Point	98-101 °C	[4]
Appearance	Solid	
CAS Number	17408-16-1	[3]

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of **3'-Nitropropiophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.^[5]

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic protons
Data not available	-	-	-CH ₂ - group
Data not available	-	-	-CH ₃ group

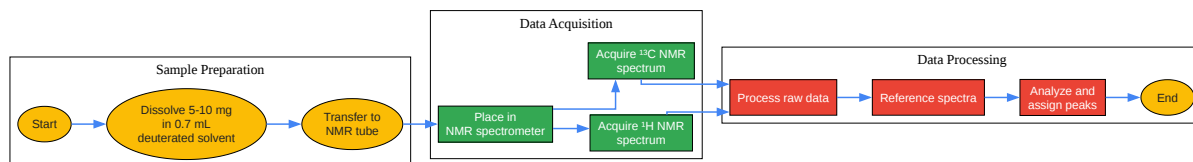
Data sourced from typical values for similar structures; specific experimental data was not found in the search results.

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available	Carbonyl carbon
Data not available	Aromatic carbons
Data not available	-CH ₂ - carbon
Data not available	-CH ₃ carbon
Data sourced from typical values for similar structures; specific experimental data was not found in the search results.[6]	

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3'-Nitropropiophenone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Varian A-60 or equivalent NMR spectrometer.[6]
- ¹H NMR Acquisition:
 - Acquire the spectrum at a frequency of 400 MHz or higher.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Integrate all peaks and determine the multiplicity of each signal.
- ¹³C NMR Acquisition:
 - Acquire the spectrum at a frequency of 100 MHz or higher.
 - Use a proton-decoupled sequence to obtain singlets for each unique carbon.
- Data Processing: Process the raw data using appropriate software. Reference the spectra using the residual solvent peak.



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Caption: Workflow for NMR analysis of **3'-Nitropropiphenone**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3'-Nitropropiphenone**.^[7]

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3100-3000	Medium	Aromatic C-H stretch	[7]
2985-2940	Medium	Aliphatic C-H stretch	[7]
1690-1715	Strong	C=O (ketone) stretch	[7][8]
1585-1600	Medium	C=C aromatic ring stretch	[7]
1537-1550	Strong	Asymmetric N-O stretch (nitro group)	[9]
1358-1365	Strong	Symmetric N-O stretch (nitro group)	[9]
Data compiled from NIST and other sources.[3][6]			

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - ATR: Place the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of **3'-Nitropropiophenone**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

UV-Vis Absorption Maxima

λ_{max} (nm)	Solvent	Reference
275	n.i.g.	[10]
340	n.i.g.	[10]
n.i.g. = not in search results		

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **3'-Nitropropiophenone** in a UV-transparent solvent (e.g., ethanol or methanol).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a blank.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are employed to separate **3'-Nitropropiophenone** from impurities, while mass spectrometry is used for structural confirmation and molecular weight determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[11]

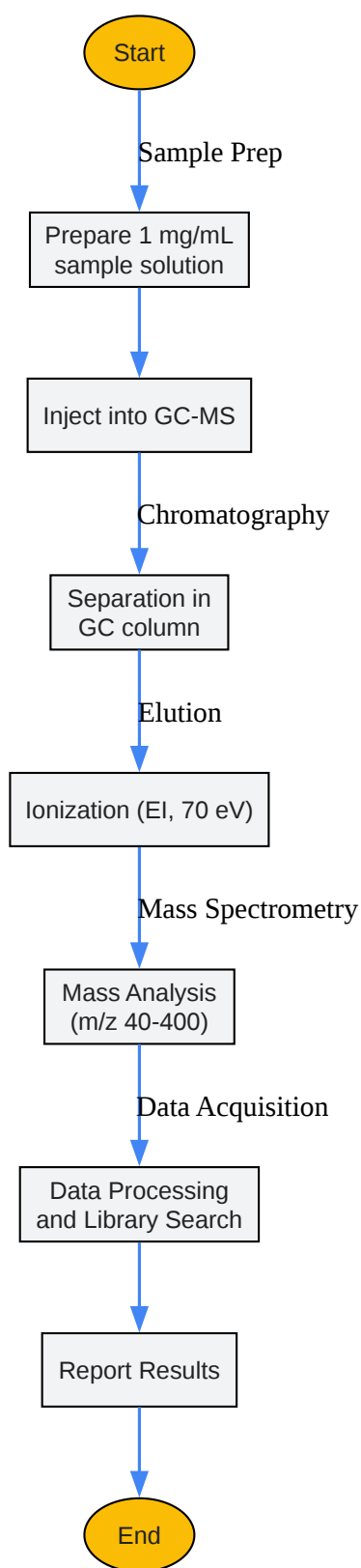
Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion
179	$[M]^+$ (Molecular ion)
150	$[M - C_2H_5]^+$ (Loss of ethyl radical)
120	$[M - C_2H_5 - NO]^+$
105	$[C_6H_5CO]^+$ (Benzoyl cation)
77	$[C_6H_5]^+$ (Phenyl cation)
51	$[C_4H_3]^+$
Data based on typical fragmentation patterns of aromatic ketones and nitro compounds. [6] [12] [13]	

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.[\[14\]](#)
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

- Ion Source Temperature: 230 °C.
- Data Analysis: Compare the obtained mass spectrum with a reference library and analyze the fragmentation pattern to confirm the structure.



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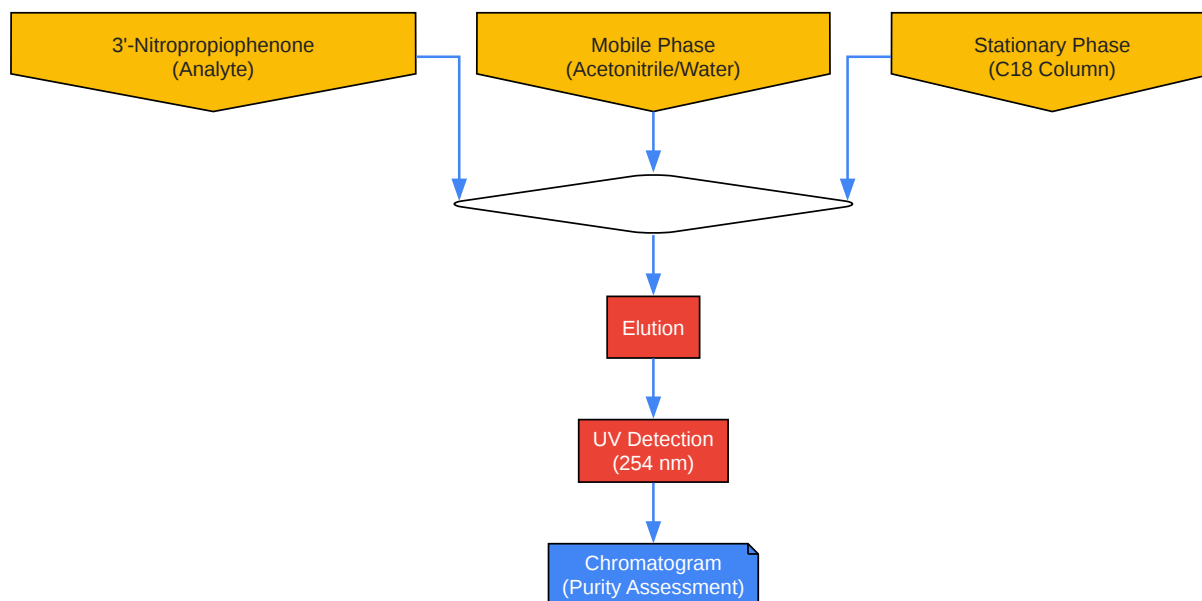
Caption: General workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of non-volatile and thermally sensitive compounds.^[15]

Experimental Protocol: HPLC

- **Sample Preparation:** Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.^[16]
- **Instrumentation:** An HPLC system with a UV detector.
- **HPLC Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).^[17]
 - **Mobile Phase:** A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 30% acetonitrile and increase to 90% over 20 minutes.
 - **Flow Rate:** 1.0 mL/min.^[17]
 - **Column Temperature:** 30 °C.
 - **Detection:** UV at 254 nm.
- **Data Analysis:** Determine the retention time of the main peak and calculate the purity based on the peak area percentage.



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Caption: Logical relationship in HPLC separation.

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